molecular formula C21H31N3O3 B5624462 4-{(3R*,4R*)-3-(hydroxymethyl)-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-1-yl}-4-oxo-1-phenylbutan-1-one

4-{(3R*,4R*)-3-(hydroxymethyl)-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-1-yl}-4-oxo-1-phenylbutan-1-one

Cat. No. B5624462
M. Wt: 373.5 g/mol
InChI Key: LTLWIEGDWCKZOR-RTBURBONSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of molecules similar to the one typically involves multi-step organic reactions, starting from readily available chemicals. The construction of the piperazine and pyrrolidine rings, as well as the incorporation of the hydroxymethyl and phenyl groups, requires precise control over reaction conditions to achieve the desired stereochemistry and functional group integrity. While specific synthesis routes for this molecule are not readily available, similar compounds have been synthesized through reactions like nucleophilic substitutions, ring-closing metathesis, and reductive aminations among others (Kulig et al., 2007; Malawska et al., 2002).

Molecular Structure Analysis

The molecular structure of compounds like this one is characterized by the presence of multiple chiral centers, aromatic rings, and heterocyclic structures. The spatial arrangement of these groups significantly influences the molecule's chemical behavior and interaction with biological targets. Structural characterization techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling are typically employed to elucidate the precise 3D structure and electronic properties of such molecules (Karczmarzyk & Malinka, 2008; Ulaş, 2021).

Chemical Reactions and Properties

The chemical behavior of this molecule can be influenced by its functional groups. The piperazine and pyrrolidine rings may undergo reactions like alkylation, acylation, and nucleophilic substitution, whereas the phenyl group could participate in electrophilic aromatic substitution reactions. The hydroxymethyl group presents opportunities for oxidation and reduction reactions, contributing to the molecule's versatility in chemical modifications and derivatization (Mishriky & Moustafa, 2013).

properties

IUPAC Name

1-[(3R,4R)-3-(hydroxymethyl)-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-1-yl]-4-phenylbutane-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O3/c1-22-9-11-23(12-10-22)13-18-14-24(15-19(18)16-25)21(27)8-7-20(26)17-5-3-2-4-6-17/h2-6,18-19,25H,7-16H2,1H3/t18-,19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTLWIEGDWCKZOR-RTBURBONSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2CN(CC2CO)C(=O)CCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C[C@@H]2CN(C[C@@H]2CO)C(=O)CCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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